molecular formula C19H20ClN5O B7058124 2H-benzotriazol-5-yl-[4-(3-chloro-2-methylphenyl)-1,4-diazepan-1-yl]methanone

2H-benzotriazol-5-yl-[4-(3-chloro-2-methylphenyl)-1,4-diazepan-1-yl]methanone

Cat. No.: B7058124
M. Wt: 369.8 g/mol
InChI Key: FWJKFXHDCFLJDZ-UHFFFAOYSA-N
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Description

2H-benzotriazol-5-yl-[4-(3-chloro-2-methylphenyl)-1,4-diazepan-1-yl]methanone is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-benzotriazol-5-yl-[4-(3-chloro-2-methylphenyl)-1,4-diazepan-1-yl]methanone typically involves multiple steps, starting with the preparation of the benzotriazole core. This is followed by the introduction of the diazepane ring and the chloromethylphenyl group. Common reagents used in these reactions include chlorinating agents, diazepane precursors, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2H-benzotriazol-5-yl-[4-(3-chloro-2-methylphenyl)-1,4-diazepan-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This includes nucleophilic or electrophilic substitution reactions, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated products.

Scientific Research Applications

2H-benzotriazol-5-yl-[4-(3-chloro-2-methylphenyl)-1,4-diazepan-1-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymers.

Mechanism of Action

The mechanism of action of 2H-benzotriazol-5-yl-[4-(3-chloro-2-methylphenyl)-1,4-diazepan-1-yl]methanone involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The diazepane ring may contribute to the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2H-benzotriazol-5-yl-[4-(3-chloro-2-methylphenyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN5O/c1-13-15(20)4-2-5-18(13)24-8-3-9-25(11-10-24)19(26)14-6-7-16-17(12-14)22-23-21-16/h2,4-7,12H,3,8-11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJKFXHDCFLJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2CCCN(CC2)C(=O)C3=CC4=NNN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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